The synthesis of (2-formylphenyl)methanesulfonyl chloride can be accomplished through several methods:
The molecular structure of (2-formylphenyl)methanesulfonyl chloride features several key components:
C=CC1=CC=CC=C1C(S(=O)(=O)Cl)=O.The molecular geometry can be analyzed using computational methods such as Density Functional Theory (DFT) to predict bond lengths and angles, providing insights into its reactivity.
(2-formylphenyl)methanesulfonyl chloride participates in various chemical reactions:
The mechanism of action for (2-formylphenyl)methanesulfonyl chloride primarily involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group.
Physical properties can be further characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.
(2-formylphenyl)methanesulfonyl chloride has several significant applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: